2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate
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Overview
Description
2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a benzodiazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include diethylamine, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles may be applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce halogens, alkyl, or aryl groups to the compound.
Scientific Research Applications
2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. Pathways involved include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- **2-(Dimethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate
- **2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid
Uniqueness
The uniqueness of 2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodiazole and pyrrole moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H27N5O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H27N5O3/c1-3-28(4-2)13-14-32-24(31)16-9-11-17(12-10-16)29-15-20(30)21(22(29)25)23-26-18-7-5-6-8-19(18)27-23/h5-12,25,30H,3-4,13-15H2,1-2H3,(H,26,27) |
InChI Key |
PRPCCLRCWVLHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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